1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene
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Overview
Description
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene is an organic compound with the molecular formula C12H12ClIO2. It is a derivative of benzene, featuring both chloro and iodo substituents along with a dimethoxybutynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene typically involves multi-step organic reactions. One common method is the coupling of 1-chloro-4-iodobenzene with a suitable alkyne derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene can undergo various types of chemical reactions:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by another aryl or vinyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF.
Major Products
The major products formed depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a new aryl or vinyl derivative of the original compound .
Scientific Research Applications
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene has several applications in scientific research:
Medicine: Could be used in the synthesis of pharmaceutical intermediates, although detailed studies are limited.
Industry: May find use in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for 1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene in chemical reactions typically involves the activation of the chloro and iodo groups. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond by oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved in biological systems are not well-characterized.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-iodobenzene: Similar structure but lacks the dimethoxybutynyl group.
4-Chloroiodobenzene: Another name for 1-Chloro-4-iodobenzene.
1-Chloro-4-(4-iodo-1,1-dimethoxy-3-butynyl)benzene: A closely related compound with slight structural variations.
Uniqueness
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene is unique due to the presence of both chloro and iodo substituents along with a dimethoxybutynyl group. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
61886-37-1 |
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Molecular Formula |
C12H12ClIO2 |
Molecular Weight |
350.58 g/mol |
IUPAC Name |
1-chloro-4-(4-iodo-1,1-dimethoxybut-3-ynyl)benzene |
InChI |
InChI=1S/C12H12ClIO2/c1-15-12(16-2,8-3-9-14)10-4-6-11(13)7-5-10/h4-7H,8H2,1-2H3 |
InChI Key |
NLCMTABROHQYGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC#CI)(C1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
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